![molecular formula C5H5N5O B030438 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one CAS No. 67410-64-4](/img/structure/B30438.png)

2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one

Descripción general

Descripción

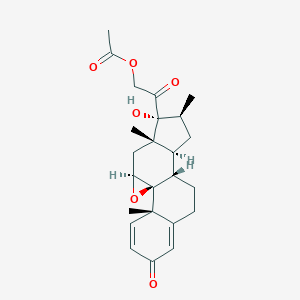

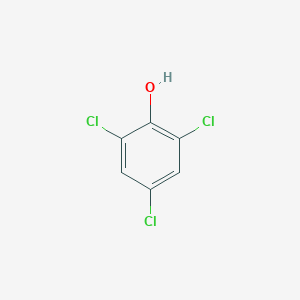

2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one is a compound with the molecular formula C5H5N5O. It is also known as 5-Aza-7-deazaguanine and is an isomer of guanine . It is used as a nucleobase of hachimoji DNA, where it pairs with 6-Amino-5-nitropyridin-2-one .

Synthesis Analysis

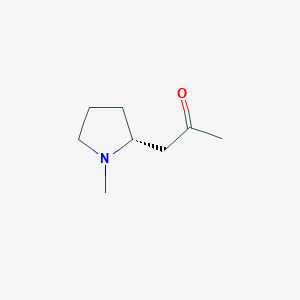

The synthesis of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one involves an I2-mediated annulation of 2-amino[1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .Molecular Structure Analysis

The molecular structure of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one has been characterized by various techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one include a density of 2.0±0.1 g/cm3, boiling point of 382.7±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and enthalpy of vaporization of 63.1±3.0 kJ/mol . It also has a flash point of 185.2±23.2 °C, index of refraction of 1.957, and molar refractivity of 36.4±0.5 cm3 .Aplicaciones Científicas De Investigación

Nucleobase of Hachimoji DNA

5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, is used as a nucleobase of hachimoji DNA, where it pairs with 6-Amino-5-nitropyridin-2-one .

RNA and DNA Base Pair Construction

The change of the recognition face of 5-aza-7-deazaguanine bridgehead nucleosides with respect to purine nucleosides permits the construction of new purine–purine or purine–pyrimidine base pairs in DNA and RNA .

Inhibition of RNA Viruses

The 5-aza-7-deazaguanine nucleoside analogues have been evaluated in cell culture experiments for the inhibition of the replication of a number of RNA viruses, including BVDV, YFV, and WNV .

Crystal Structure Analysis

The single-crystal X-ray structure of 7-iodo-5-aza-7-deazaguanosine, a derivative of 5-aza-7-deazaguanine, has been reported. This structure shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .

Cellular Stress Resistance

Deazaguanine modifications, including 5-aza-7-deazaguanine, contribute to cellular stress resistance, directly modulating the adaptability of living organisms .

Self-Nonself Discrimination Mechanisms

Deazaguanine modifications play a role in self-nonself discrimination mechanisms, which are crucial for the immune response of organisms .

Host Evasion Defenses

Deazaguanine modifications are involved in host evasion defenses, which are mechanisms used by pathogens to evade the host’s immune system .

Translation Efficiency and Codon-Anticodon Interactions

Deazaguanine modifications, including 5-aza-7-deazaguanine, play multifaceted roles in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .

Mecanismo De Acción

5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one or 662ZVV7ADX, is a 5-Aza-7-deazapurine base that is an isomer of guanine . This compound has a unique mechanism of action, which we will explore in detail below.

Target of Action

The primary target of 5-Aza-7-deazaguanine is the hachimoji DNA , where it serves as a nucleobase . It pairs with 6-Amino-5-nitropyridin-2-one within this DNA structure .

Mode of Action

5-Aza-7-deazaguanine interacts with its targets through hydrogen bonding . This interaction results in changes to the nucleobase recognition pattern, making it valuable for the construction of homo purine DNA and silver-mediated base pairs .

Biochemical Pathways

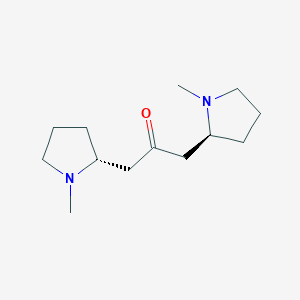

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ0-modified DNA to ADG-modified DNA .

Pharmacokinetics

The iodinated nucleoside shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .

Result of Action

The result of 5-Aza-7-deazaguanine’s action is the creation of a unique DNA structure. The compound’s ability to form hydrogen bonds with 6-Amino-5-nitropyridin-2-one allows it to serve as a nucleobase in hachimoji DNA . This results in changes to the nucleobase recognition pattern, which can be used to construct homo purine DNA and silver-mediated base pairs .

Propiedades

IUPAC Name |

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTJOICDZAFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541537 | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

CAS RN |

67410-64-4 | |

| Record name | 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-7-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike canonical Watson-Crick base pairing, 5-aza-7-deazaguanine exhibits a unique ability to form stable "purine-purine" base pairs. This unusual pairing primarily occurs with either guanine or isoguanine. [, , ] The impact on DNA structure is significant, often leading to the formation of parallel-stranded DNA, a departure from the typical antiparallel orientation. [, , ] This shift in DNA architecture can influence stability and potentially affect interactions with DNA-binding proteins.

A: The molecular formula of 5-aza-7-deazaguanine is C5H5N7O, and its molecular weight is 175.15 g/mol. While spectroscopic data is spread across various publications, a 2019 study by Krul et al. [] provides a detailed spectroscopic analysis, including UV-Vis absorption and fluorescence emission spectra, offering insights into its photophysical properties.

A: The specific arrangement of hydrogen bond donors and acceptors in 5-aza-7-deazaguanine differentiates it from natural purines. This unique arrangement allows it to form stable hydrogen bonds with other purine bases like guanine and isoguanine. Research suggests that the position of functional groups on the 5-aza-7-deazaguanine molecule, especially at position 7, significantly influences the stability of these non-canonical base pairs. [] For instance, bulky substituents at position 7 can hinder base pair formation. []

A: The impact of 5-aza-7-deazaguanine on DNA stability depends on various factors, including the sequence context, the presence of metal ions, and the anomeric configuration of the incorporated nucleoside. Studies indicate that while single incorporations might slightly decrease duplex stability, consecutive 5-aza-7-deazaguanine-isoguanine base pairs can lead to substantial stepwise stabilization. [] Interestingly, silver ions can further stabilize duplexes containing 5-aza-7-deazaguanine-cytosine base pairs. [] This highlights the potential of this modified base for designing metal-mediated DNA structures.

A: Indeed, the unique properties of 5-aza-7-deazaguanine have sparked interest in diverse fields. Research indicates its potential as a substrate for the enzymatic synthesis of modified nucleosides. For example, it has been used in the chemoenzymatic synthesis of clofarabine, a nucleoside analogue with anticancer activity. [] Additionally, the ability to introduce functional groups, like ethynyl or octadiynyl chains, at specific positions on the 5-aza-7-deazaguanine molecule makes it attractive for developing bioconjugation strategies and constructing functional nanomaterials. [, ]

A: Despite its potential, several challenges need to be addressed. One challenge is the synthesis and purification of 5-aza-7-deazaguanine nucleosides, which can be complex, requiring multiple steps and specialized techniques to achieve high purity. [, ] Another challenge relates to the stability of 5-aza-7-deazaguanine. While relatively stable under physiological conditions, its photostability appears to be lower compared to natural guanine. [] This aspect needs further investigation, particularly for applications involving exposure to UV light. Addressing these challenges will be crucial for fully realizing the potential of this intriguing molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.